Glucosyloxyanthraquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

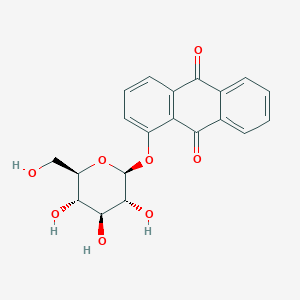

Glucosyloxyanthraquinone is a monosaccharide derivative that is anthracene-9,10-dione substituted by a beta-D-glucopyranosyloxy group at position 1. It is an anthraquinone, a beta-D-glucoside and a monosaccharide derivative.

Aplicaciones Científicas De Investigación

Cell Line Responses to Detoxifying Enzyme Inducers

A study explored the responses of various mammalian cell lines to detoxifying enzyme inducers, including tert-butylhydroquinone (tBHQ). This research is relevant because it helps in understanding the cellular response to certain chemopreventive compounds, which could include glucosyloxyanthraquinone-like substances (Jiang et al., 2003).

Oxidative Stress and Glutathione Response

Another study investigated the effects of quinone-induced oxidative stress on glutathione levels in rat lung epithelial cells. The findings of this research are significant as they contribute to understanding how cells respond to oxidative stress, which could be relevant for this compound applications (Shi et al., 1994).

Pharmacological Chaperone Therapy for Gaucher Disease

Research on pharmacological chaperone therapy for Gaucher disease highlights the potential applications of enzyme stabilizers and inducers in treating genetic disorders. This could be relevant for exploring the therapeutic uses of this compound (Benito et al., 2011).

Regulation of Gamma-Glutamylcysteine Synthetase

A study on the regulation of gamma-glutamylcysteine synthetase in HepG2 cells under chemical stress may provide insights into the cellular mechanisms that could be influenced by this compound (Galloway et al., 1997).

Oxidative Stress Regulation in Retinal Müller Cells

Research focusing on the regulation of gamma-glutamylcysteine synthetase in retinal Müller cells under oxidative stress conditions can shed light on the potential retinal protective effects of this compound (Lu et al., 1999).

Enzymatic Glycosylation of Geldanamycin Analogs

A study on the enzymatic glycosylation of nonbenzoquinone geldanamycin analogs provides an example of how this compound could be modified to improve its solubility and biological activity (Wu et al., 2012).

Skin Whitening Effects of Oxidized Glutathione

Investigation into the skin-whitening effects of oxidized glutathione in a clinical trial may indicate potential dermatological applications for this compound (Watanabe et al., 2014).

Redox-responsive Polymers for Drug Delivery

Research on redox-responsive polymers for drug delivery highlights the potential use of this compound in targeted drug delivery systems (Huo et al., 2014).

Annexin A1 and Glucocorticoids in Inflammation

A study on the role of annexin A1 and glucocorticoids as effectors in the resolution of inflammation may provide insights into the anti-inflammatory properties of this compound (Perretti & D’Acquisto, 2009).

Glutathione in Nanotechnologies

Research discussing the application of glutathione in nanotechnologies may offer perspectives on how this compound could be utilized in advanced drug delivery and therapeutic strategies (Gaucher et al., 2018).

Propiedades

Fórmula molecular |

C20H18O8 |

|---|---|

Peso molecular |

386.4 g/mol |

Nombre IUPAC |

1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |

InChI |

InChI=1S/C20H18O8/c21-8-13-17(24)18(25)19(26)20(28-13)27-12-7-3-6-11-14(12)16(23)10-5-2-1-4-9(10)15(11)22/h1-7,13,17-21,24-26H,8H2/t13-,17-,18+,19-,20-/m1/s1 |

Clave InChI |

KIAQLDGFGYNFJU-DBTZYBQZSA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OC4C(C(C(C(O4)CO)O)O)O |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OC4C(C(C(C(O4)CO)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]hydroxylamine](/img/structure/B1195022.png)